A Technical Guide to the Structural Elucidation of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
A Technical Guide to the Structural Elucidation of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Introduction: Establishing the Analytical Challenge
The compound 6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a substituted heterocyclic molecule with significant potential as a building block in medicinal chemistry and materials science.[1] The tetrahydroquinoline core is a "privileged scaffold" found in numerous biologically active natural products and synthetic pharmaceuticals.[2] The introduction of a bromine atom and a carboxylic acid group onto this scaffold creates a chiral center and offers multiple points for further chemical modification, making it a valuable intermediate.[1]
However, the precise arrangement of atoms—its constitutional isomerism and stereochemistry—is critical to its function. An unambiguous and rigorous confirmation of its chemical structure is therefore not merely an academic exercise but a prerequisite for its application in any research or development context. This guide provides an in-depth, field-proven strategy for the complete structural elucidation of this molecule, integrating a suite of modern spectroscopic techniques. We will proceed by treating the chemical name as a testable hypothesis, which will be systematically validated through the convergence of evidence from multiple analytical platforms.
The Integrated Approach to Structure Validation
No single analytical technique can provide the level of certainty required for complete structure elucidation of a complex molecule like 6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid.[3][4] A robust analytical strategy relies on the synergistic and orthogonal nature of different spectroscopic methods.[4] Each technique provides a unique piece of the structural puzzle, and only by assembling them can the full picture be revealed with high confidence.
Our approach is a multi-stage process designed to be self-validating at each step:
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Elemental Composition and Molecular Mass: High-resolution mass spectrometry (HRMS) will be used to determine the exact molecular formula and confirm the presence of bromine through its characteristic isotopic signature.
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Functional Group Identification: Fourier-transform infrared (FTIR) spectroscopy will provide rapid confirmation of key functional groups, namely the carboxylic acid and the secondary amine.
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Connectivity and Stereochemistry Mapping: A comprehensive suite of one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) experiments will serve as the cornerstone of the analysis, allowing for the definitive assignment of the proton and carbon framework and establishing the connectivity between atoms.[5][6]
This integrated workflow ensures that the data from each experiment cross-validates the others, leading to an unassailable structural assignment.
Caption: Integrated workflow for structure elucidation.
Experimental Protocols and Data Interpretation
Mass Spectrometry: Confirming Molecular Formula and Bromine Presence
Expert Rationale: The first step is to confirm the elemental composition. High-resolution mass spectrometry is chosen over standard MS because it provides the accuracy needed to distinguish between isobaric formulas. Critically, for a halogenated compound, the presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 natural abundance, produces a highly characteristic M/M+2 isotopic pattern that is unambiguous proof of its incorporation into the molecule.[7]
Experimental Protocol (HRMS - ESI):
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Acquisition Mode: Acquire data in both positive and negative ion modes to ensure detection of the most stable molecular ion ([M+H]⁺ or [M-H]⁻).
-
Data Analysis: Look for two peaks in the molecular ion region, separated by approximately 2 m/z units, with nearly equal intensity (1:1 ratio). Compare the measured exact mass to the theoretical mass for the proposed formula C₁₀H₁₀BrNO₂.
Expected Data and Interpretation:
| Parameter | Theoretical Value (C₁₀H₁₀BrNO₂) | Expected Observation | Interpretation |
| Molecular Weight | 256.10 g/mol [1] | --- | --- |
| [M+H]⁺ (⁷⁹Br) | 255.9917 | ~255.9917 | Confirms mass for the ⁷⁹Br isotopologue. |
| [M+H]⁺ (⁸¹Br) | 257.9896 | ~257.9896 | Confirms mass for the ⁸¹Br isotopologue. |
| Isotopic Ratio | ~1:1 | A peak at M and M+2 with ~1:1 intensity ratio. | Unambiguously confirms the presence of one bromine atom. |
Infrared Spectroscopy: Identifying Key Functional Groups
Expert Rationale: FTIR spectroscopy is a rapid and non-destructive technique perfect for identifying the principal functional groups within a molecule. For our target, we expect to see characteristic absorptions for the carboxylic acid (both the O-H and C=O stretches) and the secondary amine (N-H stretch). The carboxylic acid O-H stretch is particularly diagnostic due to its extreme broadness from hydrogen bonding.[8][9]
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding multiple scans to improve the signal-to-noise ratio.
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Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.
Expected Data and Interpretation:
| Wavenumber (cm⁻¹) | Expected Appearance | Assignment | Significance |
| 3300-2500 | Very broad, strong band[9] | O-H stretch (Carboxylic Acid Dimer) | Strong evidence for the carboxylic acid functional group.[8] |
| ~3350 | Medium, sharp peak (may be obscured by O-H) | N-H stretch (Secondary Amine) | Indicates the presence of the tetrahydroquinoline amine.[10] |
| ~1710 | Strong, sharp peak | C=O stretch (Carboxylic Acid)[11] | Confirms the carbonyl of the carboxylic acid. |
| 3100-3000 | Sharp, medium peaks | Aromatic C-H stretch | Confirms the aromatic ring. |
| <3000 | Sharp, medium peaks | Aliphatic C-H stretch | Confirms the saturated portion of the tetrahydro- ring. |
NMR Spectroscopy: The Definitive Structural Blueprint
Expert Rationale: NMR spectroscopy provides the most detailed information, allowing us to map the carbon-hydrogen framework of the molecule.[3] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment.[5][6][12] A key feature to anticipate is the presence of a stereocenter at the C3 position. This renders the adjacent methylene protons at C2 and C4 diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with complex splitting patterns, a crucial detail for confirming the cyclic structure.[13][14][15]
Experimental Protocol (Multinuclear NMR):
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Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations, which are critical for connecting molecular fragments.
-
Expected Data and Interpretation:
¹H NMR Predicted Assignments:
| Proton Label | Approx. δ (ppm) | Multiplicity | Integration | COSY Correlations | Rationale |
| H5 | ~7.3 | d | 1H | H7 | Aromatic proton ortho to Br, deshielded. |
| H7 | ~7.2 | dd | 1H | H5, H8 | Aromatic proton between Br and C8. |
| H8 | ~6.7 | d | 1H | H7 | Aromatic proton ortho to the amine group, shielded. |
| NH | Broad | s | 1H | --- | Exchangeable proton of the secondary amine. |
| H3 | ~3.0 | m | 1H | H2a, H2b, H4a, H4b | Methine proton adjacent to COOH and C2/C4. |
| H2a, H2b | ~3.3-3.6 | m | 2H | H3 | Diastereotopic methylene protons adjacent to N and the chiral center.[13] |
| H4a, H4b | ~2.8-3.1 | m | 2H | H3 | Diastereotopic methylene protons adjacent to the aromatic ring and the chiral center.[13] |
| COOH | >10 | br s | 1H | --- | Highly deshielded, exchangeable carboxylic acid proton. |
¹³C NMR Predicted Assignments:
| Carbon Label | Approx. δ (ppm) | HSQC Correlation | HMBC Correlations (from Protons) | Rationale |
| C=O | ~175 | None | H3, H2a, H2b | Carboxylic acid carbonyl. |
| C4a | ~145 | None | H2a, H2b, H5, H8 | Quaternary aromatic carbon fused to the aliphatic ring. |
| C8a | ~125 | None | H2a, H2b, H7, H8 | Quaternary aromatic carbon adjacent to the amine. |
| C7 | ~132 | H7 | H5, H8 | Aromatic CH. |
| C5 | ~130 | H5 | H4a, H4b, H7 | Aromatic CH. |
| C8 | ~118 | H8 | H4a, H4b, H7 | Aromatic CH ortho to the N atom. |
| C6 | ~115 | None | H5, H7 | Quaternary aromatic carbon bonded to Br (signal may be weak). |
| C2 | ~48 | H2a, H2b | H3, H4a, H4b | Aliphatic CH₂ adjacent to N. |
| C3 | ~42 | H3 | H2a, H2b, H4a, H4b, H5 | Aliphatic CH (chiral center). |
| C4 | ~28 | H4a, H4b | H3, H5, H8 | Aliphatic CH₂ adjacent to the aromatic ring. |
Structure Confirmation with 2D NMR:
-
COSY will confirm the aliphatic spin system: H2 protons will show correlation to H3, which in turn will show correlation to the H4 protons. Aromatic correlations (e.g., H7 to H8 and H5) will also be visible.
-
HSQC will definitively link each proton signal to its directly attached carbon, validating the assignments in the tables above.
-
HMBC is the final key. For example, observing a correlation from the H5 proton to the C4 and C6 carbons, and from the H4 protons to the C5 and C8a carbons, will piece together the entire molecular skeleton and confirm the position of the bromine atom at C6.
Caption: Key HMBC correlations confirming the quinoline framework.
Conclusion
The structural elucidation of 6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is achieved through a systematic and multi-pronged spectroscopic approach. High-resolution mass spectrometry confirms the molecular formula and the presence of bromine. FTIR spectroscopy validates the essential carboxylic acid and secondary amine functional groups. Finally, a comprehensive analysis of 1D and 2D NMR data provides an unambiguous map of the atomic connectivity and confirms the subtle stereochemical features of the molecule, such as the diastereotopicity of the methylene protons. The convergence of data from these orthogonal techniques provides an exceptionally high degree of confidence in the final structural assignment, enabling its use in further scientific endeavors.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45790440, 6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. PubChem. Retrieved from [Link]
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Walczak, M. A., & Wipf, P. (2008). Total Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 2240. Available at: [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]
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Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. Retrieved from [Link]
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University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary Chemistry. Retrieved from [Link]
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